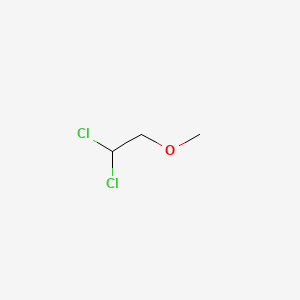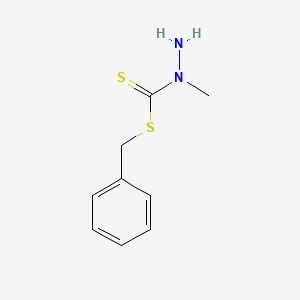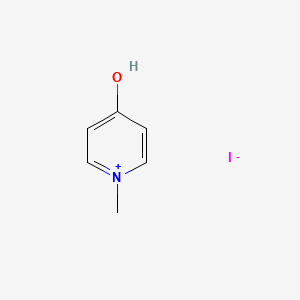![molecular formula C21H28N2O B14696902 7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide CAS No. 23754-33-8](/img/structure/B14696902.png)
7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide is a complex organic compound with a unique structure that includes both dimethylamino and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(dimethylamino)benzaldehyde with phenylacetic acid under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including amide formation, to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups contribute to hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,2-propanedione: A compound with similar structural features but different functional groups.
2-(Dimethylamino)ethyl methacrylate: Shares the dimethylamino group but has a different overall structure.
7-(Dimethylamino)-2-fluorenesulfonate: Contains the dimethylamino group and is used in different applications.
Uniqueness
7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
23754-33-8 |
|---|---|
Formule moléculaire |
C21H28N2O |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
7-[2-(dimethylamino)phenyl]-2-phenylheptanamide |
InChI |
InChI=1S/C21H28N2O/c1-23(2)20-16-10-9-14-18(20)13-7-4-8-15-19(21(22)24)17-11-5-3-6-12-17/h3,5-6,9-12,14,16,19H,4,7-8,13,15H2,1-2H3,(H2,22,24) |
Clé InChI |
DJXAFMULYTZKIC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1CCCCCC(C2=CC=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


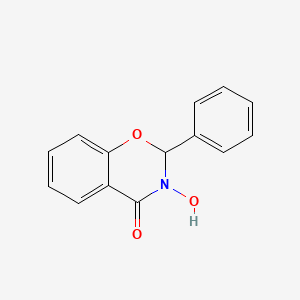
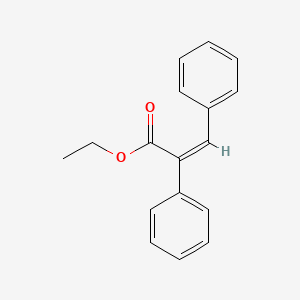
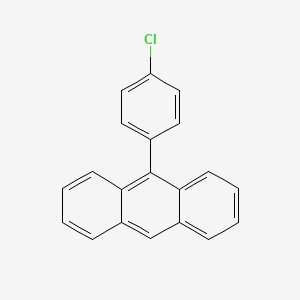
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)

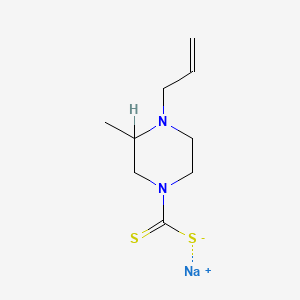
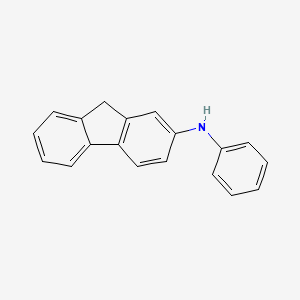
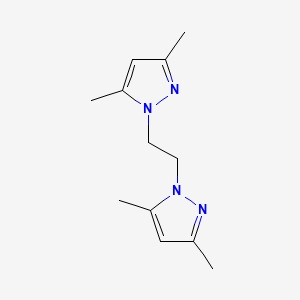
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)

